molecular formula C11H10F3NO B1408185 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde CAS No. 1627693-22-4

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde

Cat. No.: B1408185
CAS No.: 1627693-22-4
M. Wt: 229.2 g/mol
InChI Key: SMQAWFNSUAXSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is characterized by the presence of fluorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrrolidine ring. The synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination Reactions: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring, often using amines and aldehydes under acidic or basic conditions.

    Aldehyde Formation: Oxidation of primary alcohols or reduction of carboxylic acids to form the aldehyde group.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms and pyrrolidine ring can participate in nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium tert-butoxide.

Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and pyrrolidine ring contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde can be compared with other similar compounds, such as:

    3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde: Lacks the additional fluorine atoms on the pyrrolidine ring, resulting in different chemical properties and reactivity.

    This compound: Similar structure but with variations in the positioning of fluorine atoms, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQAWFNSUAXSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.